Unii-rlm74T3Z9D

Beschreibung

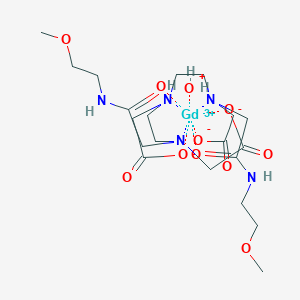

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts. |

|---|---|

CAS-Nummer |

131069-91-5 |

Molekularformel |

C20H34GdN5O10 |

Molekulargewicht |

661.8 g/mol |

IUPAC-Name |

2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3 |

InChI-Schlüssel |

HBEAOBRDTOXWRZ-UHFFFAOYSA-K |

Kanonische SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Dichte |

1.160 at 25 °C |

Andere CAS-Nummern |

131069-91-5 |

Löslichkeit |

Freely soluble in water |

Synonyme |

[8,11-Bis[(carboxy-κO)methyl]-14-[2-[(2-methoxyethyl)amino]-2-(oxo-κO)ethyl]-6-(oxo-κO)-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)-κN8,κN11,κN14,κO16]gadolinium; 8,11-Bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11, |

Herkunft des Produkts |

United States |

Pharmacokinetic and Pharmacodynamic Research of Gadoversetamide

Pharmacokinetic Disposition of Gadoversetamide

The pharmacokinetic profile of intravenously administered gadoversetamide aligns with a two-compartment open model. fda.govrxlist.comeuropa.eunih.govwikidoc.org Following administration, the compound is not metabolized and its kinetics appear to be linear within the studied dose range of 0.1 to 0.7 mmol/kg. fda.govrxlist.comnih.govdrugs.comnih.gov

Systemic Clearance Mechanisms of Gadoversetamide

Gadoversetamide is cleared from the systemic circulation primarily through the kidneys. patsnap.com The similarity between its renal and plasma clearance rates in healthy individuals indicates that glomerular filtration is the principal mechanism of clearance. fda.govrxlist.comnih.govdrugs.comnih.gov In normal subjects, the plasma clearance rate is approximately 72 ± 16.3 mL/hr/kg, and the renal clearance rate is about 69 ± 15.4 mL/hr/kg. fda.govrxlist.comnih.gov Studies have shown that there are no significant differences in pharmacokinetic parameters based on gender. europa.eueuropa.eu

Extracellular Distribution Dynamics of Gadoversetamide

Gadoversetamide exhibits distribution characteristics typical of an extracellular fluid agent. europa.eunih.gov It does not undergo protein binding in vitro. fda.govrxlist.comdrugs.comfda.gov The volume of distribution at steady state in healthy subjects is 162 ± 25 mL/kg, a volume that is roughly equivalent to that of extracellular water. fda.govrxlist.comwikidoc.orgnih.gov This distribution is rapid, with a mean distribution half-life of approximately 13.3 ± 6.8 minutes. fda.govrxlist.comeuropa.euwikidoc.orgnih.gov Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue. fda.govrxlist.comwikidoc.orgnih.gov However, in instances of blood-brain barrier disruption or abnormal vascularity, the compound can accumulate in the extravascular spaces of lesions. fda.govrxlist.comwikidoc.orgdrugs.com

Elimination Pathways and Kinetics of Gadoversetamide

Elimination of gadoversetamide from the body is predominantly renal. The compound is excreted unchanged in the urine, with analytical evidence confirming that it is eliminated as the intact complex. nih.govhres.ca

In individuals with normal renal function, gadoversetamide is efficiently eliminated via glomerular filtration. fda.govrxlist.comnih.govdrugs.comnih.gov Approximately 95.5 ± 17.4% of the administered dose is excreted in the urine within 24 hours. rxlist.comnih.govwikidoc.orgdrugs.comnih.gov The mean elimination half-life in healthy subjects is about 103.6 ± 19.5 minutes. fda.govrxlist.comwikidoc.orgnih.govdrugbank.com

Research into non-renal excretion routes has shown them to be insignificant. Animal studies have demonstrated that only negligible amounts of radiolabeled gadoversetamide are eliminated through the feces. rxlist.comwikidoc.orgdrugs.comnih.govfda.gov In studies involving anephric rats, hepatobiliary excretion did not provide a significant compensatory pathway for the lack of urinary elimination. rxlist.comnih.govdrugs.comnih.govhres.cafda.gov While a minor hepatobiliary enteric pathway has been observed in animal studies, this has not been demonstrated in humans. hres.ca

Pharmacokinetic Parameters in Special Populations

The pharmacokinetics of gadoversetamide have been studied in various specific populations, revealing differences primarily related to renal function.

Renal Impairment: Patients with impaired renal function exhibit delayed elimination of gadoversetamide. fda.govrxlist.comnih.govdrugs.com In one study of patients with a mean serum creatinine (B1669602) of 2.4 mg/dL, the mean cumulative urinary excretion at 72 hours was approximately 93.5%, compared to 95.8% in subjects with normal renal function over the same period. fda.govrxlist.comnih.govdrugs.comdrugbank.com Severe renal impairment (Creatinine Clearance <30 ml/min) can lead to a six-fold decrease in gadoversetamide clearance and a corresponding increase in exposure (AUC) and elimination half-life. europa.eu Gadoversetamide is effectively removed from the body by hemodialysis. fda.govrxlist.comnih.govdrugs.com Approximately 98% of an administered dose can be cleared from circulation over three dialysis sessions. fda.govnih.govdrugs.comfda.gov After single sessions, 70%, 93%, and 98% of the dose was cleared from plasma, respectively. fda.govnih.govdrugs.comfda.gov The mean dialysis clearance of gadoversetamide was found to be 93.2 ± 17.1 mL/min. fda.govnih.govdrugs.com

Hepatic Impairment: In patients with impaired hepatic function but normal renal function, the plasma kinetics of gadoversetamide are similar to those observed in healthy subjects. fda.govrxlist.comnih.govdrugs.comfda.gov

Pediatric Population: Pharmacokinetic studies in pediatric patients (ages 2-18) have shown that while there are age-related differences in parameters like elimination half-life and clearance, these differences are no longer significant when corrected for body weight or body surface area. nih.govnih.gov The total body clearance of gadoversetamide, when corrected for body weight, is noted to be greater in the 2 to 11-year-old age group (143 ± 27.9 ml/h/kg) compared to older children and adults. europa.eueuropa.eu

Geriatric Population: As renal function can decline with age, the clearance of gadoversetamide may be impaired in elderly patients. europa.euwikidoc.orgdrugs.comhres.ca Therefore, assessment of renal function is important in this population.

Table 1: Pharmacokinetic Parameters of Gadoversetamide in Healthy Adults

| Parameter | Mean Value (± Standard Deviation) |

|---|---|

| Elimination Half-life (t½) | 103.6 ± 19.5 minutes |

| Distribution Half-life | 13.3 ± 6.8 minutes |

| Volume of Distribution (Vd) | 162 ± 25 mL/kg |

| Plasma Clearance | 72 ± 16.3 mL/hr/kg |

| Renal Clearance | 69 ± 15.4 mL/hr/kg |

| Urinary Excretion (24h) | 95.5% ± 17.4% |

Data sourced from fda.govrxlist.comeuropa.eunih.govwikidoc.orgnih.gov

Table 2: Gadoversetamide Elimination in Special Populations

| Population | Key Pharmacokinetic Finding | Citation |

|---|---|---|

| Renal Impairment | Elimination is delayed. Mean 72h urinary excretion is ~93.5%. | fda.govrxlist.comdrugs.com |

| End-Stage Renal Disease | Removed by hemodialysis (~98% over 3 sessions). Mean dialysis clearance is 93.2 ± 17.1 mL/min. | fda.govnih.govdrugs.comfda.gov |

| Hepatic Impairment | Plasma kinetics are similar to subjects with normal renal function. | fda.govrxlist.comnih.govdrugs.com |

| Pediatric (2-11 years) | Total body clearance (corrected for body weight) is 143 ± 27.9 ml/h/kg. | europa.eueuropa.eu |

| Geriatric | Clearance may be reduced due to age-related decline in renal function. | europa.euwikidoc.orgdrugs.com |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Gadoversetamide |

| Gadolinium |

| Calcium versetamide (B162505) sodium |

| Calcium chloride dihydrate |

| Sodium hydroxide |

| Hydrochloric acid |

Impact of Renal Impairment on Gadoversetamide Pharmacokinetics

Renal impairment significantly delays the elimination of gadoversetamide. fda.govrxlist.com Studies involving patients with impaired renal function, characterized by a mean serum creatinine of 2.4 mg/dL, have demonstrated this delay. fda.govfda.gov In these patients, the elimination half-life of gadoversetamide is notably prolonged. rxlist.com For instance, the elimination half-life in men with renal impairment was 8.74 ± 5.14 hours, and in women, it was 6.91 ± 2.46 hours, a stark contrast to the approximately 1.73 to 1.94 hours seen in individuals with normal renal function. rxlist.com

The total body clearance of the agent decreases as renal function declines. nih.gov Despite this prolonged elimination, the volume of distribution is not significantly affected by decreased renal function. hres.ca Over a 72-hour period, approximately 93.5% of the administered dose is excreted in the urine of patients with renal impairment, compared to 95.8% in those with normal renal function. fda.govrxlist.comfda.gov Animal studies in rats with surgically induced severe renal impairment also showed delayed clearance of gadoversetamide. nih.gov

Table 1: Elimination Half-life of Gadoversetamide in Different Patient Populations

| Patient Group | Elimination Half-life (hours) |

|---|---|

| Healthy Volunteers (Male) | 1.73 ± 0.31 |

| Healthy Volunteers (Female) | 1.73 ± 0.40 |

| Normal Patients (Male) | 1.90 ± 0.50 |

| Normal Patients (Female) | 1.94 ± 0.57 |

| Renally Impaired (Male) | 8.74 ± 5.14 |

| Renally Impaired (Female) | 6.91 ± 2.46 |

Data sourced from a study involving patients with a mean serum creatinine of 2.4 mg/dL. rxlist.com

Pharmacokinetic Profiles in Pediatric Patient Cohorts

Pharmacokinetic studies of gadoversetamide in pediatric patients aged 2 to 18 years have been conducted. nih.gov Research indicates that the pharmacokinetic behavior of gadoversetamide is not significantly different between age groups (2-11 years and 12-18 years) or between sexes when parameters are adjusted for body size. nih.gov

Key pharmacokinetic parameters such as terminal half-life, initial concentration, and area under the curve showed no significant differences between the age groups or sexes. nih.gov While there were significant age-related differences in the volume of distribution and clearance, these differences were no longer significant after being corrected for body mass or surface area. nih.gov This suggests that the variations are primarily due to differences in body size rather than age-related physiological differences within this pediatric range. nih.gov Specifically, when corrected for body weight, the total body clearance of gadoversetamide is higher in the 2 to 11-year-old group (143 ± 27.9 ml/h/kg) compared to the 12 to 18-year-old group (117 ± 26.1 ml/h/kg). europa.eu The safety and effectiveness of gadoversetamide in pediatric patients have not been definitively established. fda.gov

Evaluation of Hemodialysis Efficacy in Gadoversetamide Removal

Hemodialysis is an effective method for removing gadoversetamide from the circulatory system. wikidoc.orgfda.gov Research has shown that approximately 98% of an administered dose can be cleared from circulation over the course of three hemodialysis sessions. wikidoc.orgfda.govfda.gov

The clearance of gadoversetamide from the plasma is progressive with each dialysis session. After the first session, about 70% of the dose is cleared. This increases to 93% after the second session and reaches 98% after the third session. wikidoc.orgfda.govfda.gov These sessions typically occurred at 2 hours, 48 hours, and 120 hours post-injection. wikidoc.orgfda.govfda.gov The mean dialysis clearance of gadoversetamide has been measured at 93.2 ± 17.1 mL/min when using a high-flux PMMA membrane. wikidoc.orgfda.gov This clearance rate is about 48% of the creatinine clearance under similar conditions. wikidoc.orgfda.gov

Table 2: Cumulative Clearance of Gadoversetamide with Hemodialysis

| Number of Dialysis Sessions | Cumulative Dose Cleared from Plasma (%) |

|---|---|

| 1 | 70 |

| 2 | 93 |

| 3 | 98 |

Data reflects clearance over three sessions occurring at 2, 48, and 120 hours post-injection. wikidoc.orgfda.govfda.gov

Pharmacodynamic Mechanisms of Magnetic Resonance Enhancement by Gadoversetamide

The pharmacodynamic effects of gadoversetamide are central to its function as a contrast agent in MRI. These effects are based on its paramagnetic properties, which alter the relaxation times of water protons in its vicinity. nih.gov

Paramagnetic Properties and Relaxation Enhancement Theory

Gadoversetamide is a paramagnetic agent. rxlist.comnih.gov This means it develops a magnetic moment when placed within a magnetic field. rxlist.comnih.gov The core of this property lies in the gadolinium ion (Gd³⁺), a rare earth metal with seven unpaired electrons in its 4f shell. patsnap.comradiologykey.com These unpaired electrons create a relatively large magnetic moment that can influence the relaxation rates of nearby water protons. rxlist.comnih.gov This phenomenon is known as paramagnetic relaxation enhancement. mriquestions.com In its free, ionic form, gadolinium is toxic; therefore, it is chelated with a ligand, in this case, versetamide, to form a stable complex that can be safely administered. patsnap.comumons.ac.be

Influence on T1 and T2 Relaxation Times in Biological Tissues

When gadoversetamide accumulates in tissues, it shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of the surrounding water protons. drugbank.comrxlist.commr-tip.com The interaction between the magnetic moment of the gadolinium ion and the water protons accelerates the rate at which the protons return to their equilibrium state after being excited by radiofrequency pulses in the MRI scanner. nih.gov At the recommended clinical doses, the primary effect of gadoversetamide is on the T1 relaxation time. drugbank.comrxlist.commr-tip.com Shortening the T1 relaxation time leads to an increase in signal intensity, which appears as a brighter image on T1-weighted MRI scans. drugbank.comrxlist.commr-tip.com While T2 relaxation is also affected, the T1 effect is predominant for enhancement. researchgate.net

Blood-Brain Barrier Integrity and Gadoversetamide Distribution Research

Gadoversetamide does not cross the intact blood-brain barrier. drugbank.comrxlist.com Consequently, it does not accumulate in normal brain tissue or in lesions that have a normal, intact blood-brain barrier. drugbank.com However, in instances where the blood-brain barrier is disrupted or where there is abnormal vascularity, such as in tumors, abscesses, or subacute infarcts, gadoversetamide can pass into the extravascular space of these lesions. drugbank.comrxlist.com This accumulation in the affected tissue allows for enhanced visualization and characterization of the pathology on MRI scans. researchgate.net This property is crucial for differentiating between healthy and diseased tissue in the central nervous system. researchgate.net

Advanced Research on Gadolinium Retention Associated with Gadoversetamide

Mechanistic Investigations of Gadolinium Dissociation and Transmetallation

The primary mechanism underlying gadolinium retention is believed to be the in vivo dissociation, or dechelation, of the gadolinium ion (Gd³⁺) from its carrier ligand. nih.gov For gadoversetamide, this process is influenced by its chemical stability and interactions within the physiological environment.

In Vitro Studies on Ligand Stability and Gadolinium Release

In vitro studies are fundamental in characterizing the intrinsic stability of GBCAs. These studies consistently classify non-ionic linear agents like gadoversetamide as having lower stability compared to ionic linear and macrocyclic agents. thieme-connect.comphysiology.org This lower stability correlates with a higher propensity to release the toxic free Gd³⁺ ion.

Research has demonstrated that gadoversetamide possesses a low conditional stability constant, which is a measure of the complex's stability at a physiological pH of 7.4. royalsocietypublishing.org A landmark in vitro study by Frenzel et al. incubated various GBCAs in human serum at 37°C for 15 days. The results showed that non-ionic, linear agents, including gadoversetamide, released approximately 20% of their gadolinium, whereas macrocyclic agents showed negligible release. royalsocietypublishing.orgsryahwapublications.com This highlights a significant difference in ligand stability under conditions mimicking the human body.

Another manifestation of gadoversetamide's instability is its documented interference with certain colorimetric laboratory assays, particularly for serum calcium. rsna.orgdrugbank.com This interference is understood to be caused by the dechelation of gadoversetamide in the assay medium; the dye used in the test has a stronger affinity for the gadolinium ion than the gadoversetamide ligand, stripping the Gd³⁺ from the complex. royalsocietypublishing.orgnih.gov This phenomenon serves as clear ex vivo evidence of gadolinium release.

| Agent Class | Example Agent | Structure | Relative Stability | In Vitro Gd³⁺ Release (in human serum) |

|---|---|---|---|---|

| Non-ionic Linear | Gadoversetamide | Linear | Low | ~20% after 15 days royalsocietypublishing.orgsryahwapublications.com |

| Ionic Linear | Gadopentetate dimeglumine | Linear | Medium | <2% after 15 days sryahwapublications.com |

| Macrocyclic | Gadoteridol | Macrocyclic | High | No detectable release sryahwapublications.com |

Influence of Physiological Conditions on Gadoversetamide Dechelation

The dechelation of gadoversetamide in the body is not solely dependent on its intrinsic stability but is also actively influenced by the surrounding physiological environment. A key process is transmetallation, where endogenous metal ions compete with Gd³⁺ for the binding sites on the ligand. royalsocietypublishing.org Endogenous cations such as zinc, copper, calcium, and iron can facilitate the displacement and release of the gadolinium ion from the gadoversetamide complex. royalsocietypublishing.orgfda.gov

The chemical environment, such as pH and the presence of certain anions, also plays a critical role. Studies have indicated that conditions of acidosis (lower pH) may favor the dissociation of gadolinium from less stable linear chelates. nih.gov Furthermore, endogenous anions, particularly phosphate (B84403), have been shown to catalyze gadolinium release. In vitro experiments have demonstrated that increasing phosphate concentrations in serum significantly accelerates the rate of Gd³⁺ release from its chelate. sryahwapublications.com This is particularly relevant in conditions such as renal impairment, where phosphate levels can be elevated.

Biodistribution Studies of Retained Gadolinium

Following administration, a portion of gadolinium from less stable agents like gadoversetamide is not excreted but is retained in various tissues throughout the body. Biodistribution studies, using highly sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS), have quantified this deposition in the brain, bone, and other organs, revealing patterns that correlate with the agent's stability. appliedradiology.com

Quantification of Gadolinium Deposition in Brain Tissues

Once thought to be unable to cross the intact blood-brain barrier, it is now established that all GBCAs can lead to some level of gadolinium deposition in the brain, even in patients with normal renal function. europa.eudrugbank.com However, the amount of deposition is significantly higher with linear agents compared to macrocyclic ones. www.gov.uk The U.S. Food and Drug Administration (FDA) has stated that linear GBCAs, such as gadoversetamide, result in more gadolinium retention in the body than macrocyclic GBCAs. fda.gov

Human autopsy studies have provided direct quantification of this deposition. In patients who had received multiple doses of gadodiamide (B1674392), an agent structurally and chemically similar to gadoversetamide, gadolinium concentrations in brain tissue ranged from 0.1 to 58.8 µg per gram of tissue. nih.gov Deposition was noted in several areas, including the dentate nucleus, globus pallidus, pons, and thalamus. royalsocietypublishing.orgnih.gov Another study found that even after a single dose of a linear or macrocyclic agent, measurable gadolinium was present in brain tissue, but the levels were significantly lower for the macrocyclic agents. rsna.org While specific quantitative data for gadoversetamide are often grouped with other linear agents, regulatory bodies have concluded that it belongs to the class of agents associated with the highest levels of brain deposition. fda.govscmr.org

Analysis of Gadolinium Accumulation in Bone and Other Organs

Beyond the brain, significant gadolinium retention occurs in other tissues, with bone being identified as a primary long-term reservoir. rsna.orgnih.gov Gadolinium can be incorporated into the bone matrix, where it may replace calcium in hydroxyapatite (B223615) crystals. rsna.org Human studies involving patients who underwent hip arthroplasty have shown that bone resected days to years after GBCA administration contains measurable gadolinium. One such study found that the linear agent gadodiamide left approximately four times more gadolinium in bone tissue compared to the macrocyclic agent gadoteridol. nih.gov

Deposition is also well-documented in the skin, liver, and kidneys. physiology.orgnih.gov In patients with impaired renal function, agents including gadoversetamide have been linked to gadolinium deposition in the skin and other internal organs. nih.govnih.gov Animal studies have corroborated these findings, demonstrating that linear agents result in higher and more persistent gadolinium levels in the skin, liver, and femur compared to macrocyclic agents. nih.govsryahwapublications.com The FDA has specifically identified gadoversetamide and gadodiamide as the agents resulting in the highest levels of retained gadolinium in the body. fda.govfda.gov

| Tissue | Key Findings | Supporting Evidence | Citation |

|---|---|---|---|

| Brain | Deposition found in dentate nucleus, globus pallidus, pons, thalamus. Concentrations up to 58.8 µg/g reported for linear agents. | Human Autopsy Studies (ICP-MS) | nih.gov |

| Bone | Identified as a major long-term reservoir. Linear agents deposit ~4x more Gd than macrocyclic agents. | Human Bone Analysis (Post-Arthroplasty) | sryahwapublications.comnih.gov |

| Skin | Significant retention from linear agents observed in patients with renal impairment and in animal models. | Human Biopsy, Animal Studies | thieme-connect.comnih.gov |

| Liver & Kidney | Higher gadolinium content detected in organs of animals treated with linear agents vs. macrocyclic agents. | Animal Studies (EDS Analysis) | physiology.orgnih.gov |

Temporal Dynamics of Gadolinium Retention in Human Tissues

While the majority of an administered GBCA dose is excreted rapidly in individuals with normal renal function, typically within 24 hours, the small fraction that is retained can persist for extended periods. nih.gov The existence of this long-term retention suggests that gadolinium enters one or more "deep compartments," such as bone, from which it is released very slowly back into circulation. rsna.org

Human data has confirmed the presence of gadolinium in bone tissue up to eight years after the last known exposure to a GBCA. medsafe.govt.nz Animal studies tracking retention over time show that while gadolinium levels from macrocyclic agents in the skin return to baseline, levels from linear agents remain high even one year after injection. medsafe.govt.nz Non-clinical studies with linear agents also suggest that gadolinium retained in the brain shows no evidence of clearance for up to one year. europa.eu The prolonged residence time of the agent in the body, whether due to renal impairment or slow release from deep compartments, increases the opportunity for dechelation and permanent tissue deposition. nih.gov The FDA has acknowledged that this long-term retention is a characteristic of linear agents like gadoversetamide. fda.govfda.gov

Long-Term Clinical and Biological Implications of Gadolinium Retention

The discovery of gadolinium deposition in the body following the administration of gadolinium-based contrast agents (GBCAs) has led to extensive research into the long-term health effects. This is particularly relevant for linear GBCAs like gadoversetamide, which have been associated with higher retention rates.

Correlation Between Gadolinium Retention and Patient Outcomes

While the retention of gadolinium from agents like gadoversetamide is well-established, a direct and consistent correlation with specific adverse patient outcomes in those with normal renal function remains an area of active investigation. guerbet.comcenter4research.org The highest concentrations of retained gadolinium are found in bone, followed by organs such as the brain, skin, kidney, liver, and spleen. guerbet.com The duration of this retention can be for months or even years, with the longest retention observed in bone. guerbet.comrsna.org

For patients with impaired renal function, a clear association has been established between certain GBCAs and nephrogenic systemic fibrosis (NSF), a rare but serious condition. center4research.orgnih.gov However, in patients with normal kidney function, the clinical consequences of gadolinium retention have not been definitively established. guerbet.com There have been rare reports of skin changes in this patient group. guerbet.com Some patients have reported various symptoms they believe are linked to gadolinium exposure, a condition sometimes referred to as gadolinium deposition disease, but a causal link has not been firmly established. center4research.orgrsna.org

Certain patient populations might be at a higher risk for potential consequences of gadolinium retention, including those who require multiple lifetime doses, pregnant and pediatric patients, and individuals with inflammatory conditions. guerbet.com A population-based study found no association between gadolinium exposure and the development of parkinsonism. car.ca Another study investigating cognitive decline also did not find that exposure to a linear GBCA predicted progression from normal cognitive function to mild cognitive impairment or dementia. car.ca

Research on Potential Neurological Manifestations Associated with Retention

A significant focus of research has been on gadolinium deposition in the brain. nih.gov Studies have shown that repeated administration of linear GBCAs can lead to increased signal intensity on T1-weighted MRI scans in the dentate nucleus and globus pallidus, which is indicative of gadolinium deposition. nih.govscitepress.org This phenomenon has been observed in a dose-dependent manner. car.canih.gov

Despite the evidence of gadolinium accumulation in the brain, no adverse neurological effects, such as cognitive or movement disorders, have been definitively attributed to this deposition. europa.eueuropa.eu While some studies have explored potential associations between gadolinium retention and neurological symptoms, a causal relationship has not been proven. researchgate.net Animal studies have also yielded conflicting results regarding behavioral deficits after repeated GBCA injections. researchgate.net

The European Medicines Agency (EMA) has acknowledged that while no adverse neurological effects have been demonstrated to be caused by gadolinium accumulation in the brain, long-term safety data are limited. europa.eu The known toxicity of unchelated gadolinium raises plausible concerns about potential harmful effects. europa.eu

Histopathological and Ultrastructural Analysis of Affected Tissues

Histopathological studies have provided direct evidence of gadolinium deposition in various tissues. In patients with NSF, skin biopsies have shown gadolinium deposits. nih.gov Even in individuals with normal renal function, gadolinium has been found in the skin and bone. nih.govroyalsocietypublishing.org Autopsy studies have confirmed the presence of retained gadolinium in the brain, with concentrations correlating with signal hyperintensity seen on MRI. royalsocietypublishing.org

In some cases, gadolinium has been found in the form of insoluble deposits, such as gadolinium phosphate, in brain tumor biopsies from patients with normal renal function. royalsocietypublishing.org This suggests that dechelation, the release of the gadolinium ion from its protective ligand, may occur. nih.gov The presence of gadolinium has been noted along collagen bundles in the skin of NSF patients. nih.gov

Comparative Analysis of Gadolinium Retention Across Contrast Agent Classes

The amount of gadolinium retained in the body varies significantly between different classes and types of GBCAs.

Differential Retention Characteristics of Linear Versus Macrocyclic Agents

The fundamental difference in molecular structure between linear and macrocyclic GBCAs plays a crucial role in their stability and gadolinium retention profiles. Linear agents, such as gadoversetamide, have a more flexible structure, while macrocyclic agents have a rigid, cage-like structure that more securely encapsulates the gadolinium ion. rsna.orgrsna.org

This structural difference leads to lower stability in linear agents, making them more prone to releasing gadolinium in the body. royalsocietypublishing.org Consequently, linear GBCAs are associated with significantly higher levels of gadolinium retention in tissues like the brain, bone, and skin compared to macrocyclic agents. guerbet.comrsna.orgtga.gov.au Studies have shown that gadolinium retention from linear agents can be several times higher than from macrocyclic agents. rsna.orgnih.gov While gadolinium deposition has been observed with all GBCAs to some extent, it is more pronounced with linear agents. appliedradiology.com

The following table provides a comparative overview of linear and macrocyclic agents:

| Feature | Linear GBCAs (e.g., Gadoversetamide) | Macrocyclic GBCAs |

| Structure | Flexible, open-chain ligand | Rigid, cage-like ligand |

| In Vivo Stability | Lower | Higher |

| Gadolinium Retention | Higher levels in brain, bone, and skin guerbet.comrsna.orgtga.gov.au | Lower levels of retention guerbet.comrsna.orgtga.gov.au |

| Association with NSF | Higher risk in renally impaired patients nih.gov | Lower risk in renally impaired patients nih.gov |

Intra-Class Variability in Gadolinium Retention Among Linear Agents

Even within the class of linear GBCAs, there is variability in the extent of gadolinium retention. guerbet.com Gadoversetamide (Optimark) and gadodiamide (Omniscan) have been reported to cause greater retention compared to other linear agents like gadobenate dimeglumine (MultiHance), gadopentetate dimeglumine (Magnevist), and gadoxetate disodium (B8443419) (Eovist) when administered at equivalent doses. guerbet.com The stability of the specific chelate is a key factor influencing these differences. nih.gov

This variability underscores the importance of considering the specific properties of each GBCA when assessing the potential for gadolinium retention.

Factors Influencing Higher Retention of Gadoversetamide Compared to Other Agents

Advanced research into gadolinium-based contrast agents (GBCAs) has revealed significant differences in gadolinium retention among various formulations. Gadoversetamide, a linear non-ionic GBCA, has been consistently associated with higher levels of gadolinium deposition in tissues compared to other agents, particularly those with a macrocyclic structure. guerbet.comfda.gov This increased retention is not attributed to a single cause but rather a combination of interconnected chemical and physiological factors. The primary determinants include the agent's molecular structure, the stability of the gadolinium-chelate complex, and its susceptibility to endogenous processes like transmetallation.

The fundamental distinction influencing gadolinium retention lies in the molecular architecture of the chelating ligand, which is categorized as either linear or macrocyclic. appliedradiology.com Gadoversetamide is classified as a linear agent, meaning its organic ligand is an elongated, flexible molecule that wraps around the gadolinium ion (Gd³⁺). nih.govmdpi.com This open-chain structure is less stable compared to the rigid, cage-like structure of macrocyclic agents, which pre-organizes a cavity to encapsulate the gadolinium ion. appliedradiology.commriquestions.com Consequently, linear agents like gadoversetamide are more prone to releasing the toxic free Gd³⁺ ion into the body. emjreviews.comdirjournal.org Regulatory bodies and scientific studies have confirmed that linear GBCAs result in more significant and longer-term gadolinium retention than macrocyclic GBCAs. fda.goveuropa.eu

Further classification of GBCAs is based on their net electrical charge, designating them as either ionic or non-ionic. qeios.com Gadoversetamide is a non-ionic agent. ajronline.org The stability of the GBCA is affected by this property, as the bond between Gd³⁺ and the negatively charged carboxyl groups in an ionic ligand is stronger than the bonds with amide or alcohol groups in a non-ionic ligand. nih.gov Research indicates that non-ionic linear chelates, such as gadoversetamide and gadodiamide, are among the least stable GBCAs and are associated with the highest risk of gadolinium release and subsequent tissue deposition. mriquestions.comdirjournal.org

The stability of the gadolinium-chelate complex is a critical factor, governed by both thermodynamic and kinetic parameters. ismrm.orgrsna.org

Thermodynamic stability (log Ktherm) refers to the equilibrium state between the chelated and unchelated gadolinium. nih.gov

Kinetic stability (or inertness) relates to the rate at which the gadolinium ion dissociates from the chelate. nih.govrsna.org

While thermodynamic stability is a useful measure, kinetic stability is often considered more predictive of in vivo behavior. Macrocyclic agents exhibit greater kinetic stability (are less labile) than linear agents, which accounts for their lower gadolinium retention profiles. ismrm.orgrsna.org Gadoversetamide, as a non-ionic linear agent, possesses lower thermodynamic and kinetic stability, increasing the likelihood of dechelation, the process where the gadolinium ion is released from its protective ligand. mriquestions.comdirjournal.org

This lower stability makes gadoversetamide more susceptible to transmetallation . mriquestions.com This is a chemical process where endogenous cations, particularly zinc (Zn²⁺), compete with and displace the Gd³⁺ from the versetamide (B162505) ligand. mriquestions.com Once freed from the chelate, the toxic Gd³⁺ ion can form insoluble precipitates with endogenous anions like phosphate and deposit in various tissues, including the bone, brain, and skin, where it can persist for months or even years. guerbet.commriquestions.com The displaced zinc-chelate complex is then excreted from the body. mriquestions.com Studies have shown that non-ionic linear agents are particularly vulnerable to this process. nih.gov The U.S. Food and Drug Administration (FDA) has specifically identified gadoversetamide (OptiMARK) and gadodiamide (Omniscan) as linear agents that cause greater gadolinium retention compared to other linear and macrocyclic agents. guerbet.comfda.gov

The following tables present comparative data and research findings on gadolinium retention.

Table 1: Comparative Properties of Gadoversetamide and Other GBCAs

This table provides a comparison of key chemical properties that influence gadolinium retention.

| Agent Name | Generic Name | Molecular Structure | Ionicity | Retention Risk Profile |

| OptiMARK | Gadoversetamide | Linear | Non-ionic | High guerbet.comfda.gov |

| Omniscan | Gadodiamide | Linear | Non-ionic | High guerbet.comfda.gov |

| Magnevist | Gadopentetate dimeglumine | Linear | Ionic | Intermediate (Higher than macrocyclic) guerbet.comfda.gov |

| MultiHance | Gadobenate dimeglumine | Linear | Ionic | Intermediate (Higher than macrocyclic) guerbet.comfda.gov |

| Gadavist | Gadobutrol (B1674391) | Macrocyclic | Non-ionic | Low guerbet.comfda.gov |

| Dotarem | Gadoterate meglumine | Macrocyclic | Ionic | Low guerbet.comfda.gov |

| ProHance | Gadoteridol | Macrocyclic | Non-ionic | Low guerbet.comfda.gov |

Table 2: Summary of Research Findings on Gadolinium Retention

This table summarizes key findings from various studies and regulatory assessments regarding gadolinium retention associated with different classes of GBCAs.

| Finding | GBCA Class/Agent(s) Implicated | Key Details | Source(s) |

| Highest Retention Levels | Linear Non-ionic (Gadoversetamide, Gadodiamide) | The FDA and various studies identify these agents as resulting in the highest levels of retained gadolinium compared to other GBCAs. | guerbet.comfda.govdirjournal.org |

| Structural Impact on Retention | Linear vs. Macrocyclic | Linear GBCAs consistently demonstrate greater gadolinium retention in tissues like the brain and bone than macrocyclic GBCAs. | fda.govnih.govismrm.orgrsna.org |

| Suspension by Regulatory Bodies | Gadoversetamide, Gadodiamide, Gadopentetic acid (IV) | The European Medicines Agency (EMA) suspended the marketing authorizations for these intravenous linear agents due to concerns over gadolinium deposition. | europa.eucenter4research.org |

| Bone Deposition Comparison | Linear (Gadodiamide) vs. Macrocyclic (Gadoteridol) | A study on patients undergoing hip arthroplasty found four times higher gadolinium levels in bone for patients who received the linear agent gadodiamide compared to the macrocyclic agent gadoteridol. | ajronline.orgrsna.org |

| Stability and Dechelation | Non-ionic Linear Chelates | These agents have the lowest stability and shortest dissociation half-life, making them most susceptible to releasing free gadolinium. | mriquestions.comdirjournal.org |

Gadoversetamide and Nephrogenic Systemic Fibrosis Nsf Research

Pathophysiological Mechanisms of NSF Development

The development of NSF is a complex process, with the dissociation of the gadolinium ion (Gd3+) from its chelating agent being a central etiological factor. ajnr.org This event triggers a cascade of cellular and molecular responses, culminating in widespread tissue fibrosis.

Role of Gadolinium Dissociation in NSF Pathogenesis

The stability of the bond between the gadolinium ion and its ligand is a critical determinant of a GBCA's safety profile. mriquestions.com Gadoversetamide, being a linear, non-ionic chelate, exhibits lower thermodynamic stability compared to macrocyclic agents. ajnr.orgmriquestions.comajronline.org This inherent structural characteristic makes it more susceptible to the dissociation of the toxic free gadolinium ion (Gd3+). ajnr.orgmriquestions.com

In patients with normal renal function, GBCAs are rapidly excreted. However, in the setting of renal insufficiency, the elimination half-life of these agents is significantly prolonged. ajnr.orgscielo.brjefferson.edu This extended residence time in the body provides a larger window of opportunity for the gadoversetamide molecule to undergo transmetallation, a process where endogenous ions like zinc, copper, and calcium displace the gadolinium from the chelate. oup.com The released "free" Gd3+ is then believed to be the primary trigger for the pathological cascade leading to NSF. ajnr.orgnih.gov

Cellular and Molecular Responses in Fibrotic Processes

Once dissociated, the free gadolinium ion is thought to initiate a fibrotic reaction. nih.gov The precise mechanisms are not fully elucidated, but evidence suggests the involvement of several key cellular and molecular players. nih.gov The key cellular mediator of fibrosis is the myofibroblast, which, upon activation, becomes the primary source of collagen production. nih.gov

Research indicates that gadolinium deposits are found in the skin and other tissues of NSF patients, implying a direct toxic effect. jacc.org These deposits are believed to trigger an inflammatory and fibrotic response. jefferson.edu Circulating fibrocytes, bone marrow-derived cells, are recruited to tissues where they differentiate into myofibroblasts, contributing to the excessive deposition of extracellular matrix components like collagen. nih.govmriquestions.com This process leads to the characteristic thickening and hardening of the skin and can also affect internal organs. wikipedia.orgnih.gov

The activation of myofibroblasts is driven by a complex interplay of signaling molecules. nih.gov Profibrotic cytokines such as Transforming Growth Factor-beta 1 (TGF-β1) and interleukins (e.g., IL-13, IL-21) play a crucial role in stimulating collagen synthesis. nih.govjci.org Chemokines are also involved in recruiting myofibroblasts and other inflammatory cells to the site of injury. nih.gov

Inflammatory Triggers and Systemic Response in NSF

The development of NSF is not solely dependent on the presence of free gadolinium; a concurrent proinflammatory state appears to be a significant contributing factor. ajronline.orgresearchgate.net Systemic inflammation, which can be triggered by infections, surgery, or other insults, creates a permissive environment for the development of fibrosis. ajronline.orggaucherdisease.orglibretexts.org

In this proinflammatory milieu, immune cells like macrophages are primed and can have an exaggerated response to stimuli such as gadolinium. jefferson.edugaucherdisease.org The interaction of gadolinium with these cells can lead to the release of a host of inflammatory mediators, including cytokines and chemokines, which further amplify the inflammatory cascade and promote the fibrotic process. mriquestions.comgaucherdisease.org This systemic response helps to explain the widespread nature of fibrosis seen in NSF, affecting not just the skin but also internal organs like the lungs, liver, heart, and muscles. wikipedia.orgajnr.org

Epidemiological and Risk Factor Studies for NSF

Epidemiological studies have been crucial in identifying the link between specific GBCAs, including gadoversetamide, and the incidence of NSF, particularly in patients with renal impairment.

Correlation Between Renal Impairment Severity and NSF Incidence

A strong correlation exists between the severity of renal impairment and the risk of developing NSF after exposure to certain GBCAs. wikipedia.orgscielo.br The majority of NSF cases have been reported in patients with severe to end-stage chronic kidney disease (CKD). wikipedia.org

The risk of developing NSF after exposure to gadoversetamide is significantly elevated in patients with severe renal dysfunction. The following table summarizes the risk stratification based on the estimated glomerular filtration rate (eGFR).

| eGFR Level (mL/min/1.73m²) | Chronic Kidney Disease Stage | Associated NSF Risk with High-Risk GBCAs (including Gadoversetamide) |

| < 30 | Stage 4 (Severe) & 5 (End-Stage) | Highest Risk. fda.govwww.gov.uk Gadoversetamide is contraindicated in this group. fda.goveuropa.eu |

| 30 - 59 | Stage 3 (Moderate) | Lower risk, but use should be based on a careful risk-benefit evaluation. fda.govwww.gov.ukeuropa.eu |

| 60 - 89 | Stage 2 (Mild) | Little, if any, increased risk. fda.govcar.ca |

This table is for informational purposes and is based on available research. It is not a substitute for professional medical advice.

Identification of At-Risk Patient Subpopulations

Beyond the severity of renal impairment, research has identified other patient subpopulations at an increased risk of developing NSF following gadoversetamide administration.

Patients with Acute Kidney Injury (AKI): Individuals experiencing AKI, even if their baseline renal function was normal, are considered a high-risk group. wikipedia.orgfda.govscottalexander.me The risk is particularly elevated if there is a delay in initiating hemodialysis after GBCA administration in patients with acute renal failure. researchgate.net

Patients in the Perioperative Liver Transplantation Period: This group is at particular risk due to the high incidence of acute renal failure. www.gov.ukeuropa.eu

Patients with Proinflammatory Conditions: The presence of concurrent infections, recent major surgery, or other inflammatory events can increase the susceptibility to NSF. ajronline.orgresearchgate.netradiopaedia.org

Patients Receiving High or Multiple Doses: Higher and repeated doses of GBCAs are associated with an increased risk of NSF. wikipedia.orgucsf.edujacc.org

Screening for renal dysfunction before the administration of high-risk GBCAs like gadoversetamide is a critical preventative measure. fda.govwww.gov.uk

Impact of Cumulative Gadolinium Exposure on NSF Risk

Research has indicated a correlation between the cumulative dose of gadolinium-based contrast agents (GBCAs) and the risk of developing Nephrogenic Systemic Fibrosis, particularly in patients with impaired renal function. ucsf.eduwikipedia.org Studies focusing on high-risk, linear GBCAs have shown that patients who developed NSF often received higher cumulative doses compared to exposed patients who did not develop the condition. For instance, one study on gadodiamide (B1674392), an agent biochemically similar to gadoversetamide, reported that NSF patients received a median cumulative dose of 0.39 mmol/kg, whereas their unaffected counterparts received 0.23 mmol/kg. plos.orgresearchgate.net The risk is not only associated with high single doses but also with repeated administrations of these agents. ucsf.edu The prolonged retention of the contrast agent in patients with severe kidney disease is believed to increase the opportunity for the gadolinium ion to dissociate from its chelate, thereby elevating the risk of NSF. dovepress.com

Molecular and Cellular Mechanisms Underlying NSF Fibrosis

The prevailing hypothesis regarding the pathogenesis of NSF centers on the in-vivo release of the toxic, free gadolinium ion (Gd³⁺) from its less stable chelate molecule. nih.gov Gadoversetamide is classified as a non-ionic, linear-chelate GBCA, a structural class considered less stable than the macrocyclic agents. nih.govnih.gov In patients with severe renal dysfunction, the clearance of the GBCA is significantly delayed, increasing the time the agent remains in the body and thus the potential for transmetallation—the displacement of the gadolinium ion from the chelate by endogenous ions. dovepress.com Once freed, the gadolinium ion may deposit in tissues, triggering a cascade of cellular events that culminate in fibrosis. dovepress.comnih.gov

Role of Circulating Fibrocytes in NSF

A key area of investigation in NSF pathogenesis is the role of circulating fibrocytes. These bone marrow-derived mesenchymal stem cells are believed to be central to the development of the fibrotic lesions seen in NSF. scielo.br Research suggests that free gadolinium ions, released from less stable agents like gadoversetamide, may act as a trigger, attracting and activating these circulating fibrocytes. nih.govajronline.org Once recruited to tissues like the skin and fascia, these cells, which express markers such as CD34 and procollagen (B1174764) I, differentiate into fibroblast-like cells. scielo.br This activation leads to the excessive production and deposition of collagen and other extracellular matrix components, resulting in the characteristic tissue hardening and thickening of NSF. myesr.orgnih.gov The precise mechanisms are still under investigation, but it is theorized that the gadolinium deposits are engulfed by macrophages, which then release profibrotic cytokines like Transforming Growth Factor-beta 1 (TGF-β1) that attract and stimulate the fibrocytes. dovepress.comnih.gov

Investigation of Collagen Deposition and Extracellular Matrix Remodeling

Histopathological studies of NSF-affected tissues provide direct evidence of profound extracellular matrix remodeling. Skin biopsies consistently show a significant increase in dermal cellularity, the deposition of thickened collagen bundles, and the presence of mucin. nih.govnih.govmdedge.com The normal architecture of the dermis and subcutaneous septae is disrupted by this extensive fibrotic process. nih.gov

Research using animal models with renal failure has provided further insight. Studies involving gadodiamide, which is structurally similar to gadoversetamide, demonstrated that administration of the agent led to increased dermal thickness and collagen bundle density. researchgate.net Using advanced microscopy techniques, researchers have localized gadolinium deposits directly to collagen fibrils in both the extracellular matrix and within activated fibroblasts. researchgate.netresearchgate.net This suggests that the gadolinium ion may directly interfere with collagen processing and remodeling. The presence of intracellular collagen fragments within fibroblasts points to an abnormal process of collagen degradation and endocytosis, which may be stimulated by the presence of gadolinium. researchgate.net Furthermore, dermal fibroblasts from NSF-affected skin have been shown to produce greater amounts of sulfated glycosaminoglycans, contributing to the pathological changes in the extracellular matrix. scielo.br

Research into Prevention and Management Strategies for NSF

Given the severity of NSF and the absence of a consistently effective treatment, research has heavily focused on prevention and risk mitigation.

Pre-screening and Risk Stratification Methodologies

A cornerstone of NSF prevention is the careful screening of patients prior to the administration of any GBCA. radiologytoday.net Research and subsequent clinical guidelines emphasize identifying patients with pre-existing renal impairment, which is the primary risk factor for NSF. ucsf.edu The recommended methodology involves assessing renal function, typically by calculating the estimated glomerular filtration rate (eGFR). www.gov.ukajronline.org

Patients are stratified into risk categories based on their eGFR and the type of GBCA being considered. www.gov.uk Gadoversetamide, along with gadodiamide and gadopentetate dimeglumine, is categorized as a "high-risk" agent. www.gov.uksfda.gov.sa Regulatory bodies and professional societies have issued strong recommendations, and in some cases contraindications, against the use of these high-risk agents in patients with severe or end-stage chronic kidney disease (eGFR < 30 mL/min/1.73m²) and those with acute kidney injury. nih.govsfda.gov.saajronline.org The implementation of such screening and risk stratification protocols has been shown to dramatically reduce the incidence of new NSF cases. radiologytoday.net

| GBCA Risk Group | Agent Examples | Associated NSF Risk |

| Group I (Highest Risk) | Gadodiamide, Gadoversetamide , Gadopentetate dimeglumine | Associated with the vast majority of unconfounded NSF cases. ucsf.edu |

| Group II (Lower Risk) | Gadoteridol, Gadobutrol (B1674391), Gadoterate meglumine | Few, if any, unconfounded cases of NSF reported. ajronline.org |

| Group III (Lower Risk) | Gadoxetate disodium (B8443419) | Limited data, but generally considered lower risk. |

Evaluation of Alternative Imaging Modalities to Mitigate NSF Risk

To avoid the risks associated with GBCAs like gadoversetamide in vulnerable patients, research has highlighted the importance of considering alternative diagnostic imaging methods. auajournals.orghinet.net When imaging a patient with severe renal impairment, radiologists are encouraged to evaluate whether the necessary diagnostic information can be obtained without the use of a GBCA. ajronline.org

Alternative modalities that may be considered include:

Non-contrast Magnetic Resonance Imaging (MRI): Advances in MRI technology have expanded the capabilities of non-contrast sequences, which can sometimes provide sufficient clinical information. nih.govauajournals.org

Computed Tomography (CT): In some clinical scenarios, particularly for patients already on dialysis who are less susceptible to contrast-induced nephropathy from iodinated contrast, a CT scan may be a viable alternative to a gadolinium-enhanced MRI. nih.govauajournals.org

Ultrasound: Depending on the clinical question, ultrasound can be an effective imaging tool that completely avoids the risks of contrast agents and ionizing radiation. nih.govauajournals.org

The decision to use an alternative modality is made on a case-by-case basis, balancing the diagnostic needs against the specific risks posed to the patient. nih.gov

Clinical Efficacy Research and Advanced Imaging Applications of Gadoversetamide

Central Nervous System Imaging Research

Gadoversetamide is approved for use in MRI of the central nervous system (CNS), which includes the brain, spine, and associated tissues, to enhance the visualization of lesions with an abnormal blood-brain barrier or atypical vascularity. patsnap.commr-tip.com

Diagnostic Efficacy in Intracranial Lesion Characterization

Clinical research has demonstrated the efficacy of Gadoversetamide in the characterization of intracranial lesions. As an extracellular agent, it does not cross the intact blood-brain barrier and therefore does not typically accumulate in normal brain tissue. drugbank.com However, in the presence of pathology such as neoplasms, abscesses, or subacute infarcts, disruption of this barrier allows Gadoversetamide to accumulate, leading to signal enhancement and improved lesion visualization. drugbank.com

Pivotal Phase III clinical trials were conducted to compare the efficacy of Gadoversetamide with other established gadolinium-based contrast agents (GBCAs). In two multicenter, double-blind, parallel-group studies involving 395 patients with known or suspected CNS pathology, Gadoversetamide was found to be equivalent to Gadopentetate dimeglumine. The key efficacy endpoints assessed were confidence in diagnosis, lesion conspicuity, and the delineation of lesion borders. Another clinical trial directly compared Gadoversetamide (OptiMARK) with Gadobutrol (B1674391) (Gadavist) for imaging the brain and spine, assessing similar parameters of lesion visualization and characterization. bayer.comclinicaltrials.gov

The administration of Gadoversetamide has been shown to significantly improve diagnostic confidence and the conspicuity of lesions compared to unenhanced MRI scans. In a study focused on pediatric patients, Gadoversetamide administration significantly increased the accuracy and sensitivity of lesion detection.

Table 1: Comparative Efficacy of Gadoversetamide in CNS Lesion Characterization

| Efficacy Endpoint | Gadoversetamide (OptiMARK) | Comparator Agent (e.g., Gadopentetate dimeglumine) | Outcome |

| Confidence in Diagnosis | Equivalent Performance | Equivalent Performance | No statistically significant difference |

| Lesion Conspicuity | Equivalent Performance | Equivalent Performance | No statistically significant difference |

| Lesion Border Delineation | Equivalent Performance | Equivalent Performance | No statistically significant difference |

Data based on findings from comparative Phase III clinical trials.

Visualization of Spinal Cord Pathology

The approved indications for Gadoversetamide include the evaluation of the spine and its associated tissues. mr-tip.comdrugbank.com Its utility in this area is based on the same principle as in intracranial imaging: the enhancement of areas with abnormal vascularity. This is critical for visualizing a range of spinal pathologies, including primary and metastatic tumors, inflammatory conditions like abscesses, and demyelinating diseases.

Clinical studies evaluating contrast agents for spinal imaging have shown that their use provides superior definition of lesion borders. rsna.org For instance, in postoperative patients, contrast enhancement is crucial for distinguishing non-enhancing herniated discs from enhancing epidural scar tissue. rsna.org Clinical trials that included patients with spinal cord diseases confirmed that Gadoversetamide is effective for enhancing lesions within the spine. bayer.comclinicaltrials.govmedpath.com

Advanced Neuroimaging Techniques Utilizing Gadoversetamide

Gadoversetamide is utilized in advanced neuroimaging applications such as perfusion MRI. nih.govnih.govradiopaedia.org Perfusion techniques, including Dynamic Susceptibility Contrast-enhanced (DSC) and Dynamic Contrast-Enhanced (DCE) MRI, are critical for assessing the hemodynamic status of tissues. nih.govajronline.org

In these procedures, a bolus of Gadoversetamide is injected intravenously, and its first pass through the cerebral vasculature is monitored with rapid T2*- or T1-weighted imaging. nih.govajronline.org As an extracellular agent, Gadoversetamide acts as an intravascular tracer. The signal changes it induces allow for the calculation of important physiological parameters, such as cerebral blood volume (CBV) and cerebral blood flow (CBF). nih.gov This information is particularly valuable in neuro-oncology for grading tumors, differentiating tumor recurrence from treatment effects, and planning therapeutic strategies. Gadoversetamide is listed among the standard FDA-approved GBCAs suitable for these advanced diagnostic techniques. nih.govajronline.orgfirevoxel.org

Hepatic Imaging Research

Gadoversetamide is also indicated for use in MRI to provide contrast enhancement and facilitate the visualization of lesions with abnormal vascularity in the liver. mr-tip.com

Detection and Characterization of Liver Lesions

The efficacy of Gadoversetamide in hepatic imaging has been validated in clinical trials. It improves the detection and characterization of focal liver lesions, particularly those that are hypervascular.

A Phase III, multicenter, randomized, double-blind study was conducted to compare the efficacy of Gadoversetamide with Gadopentetate dimeglumine in patients with suspected liver pathology. nih.gov The study involved 193 adult patients who received one of the two contrast agents. nih.gov The primary efficacy endpoints were confidence in lesion diagnosis, the level of lesion conspicuity, and the clarity of lesion border delineation when comparing pre-contrast images to combined pre- and post-contrast images. The results showed no statistically significant differences in efficacy between Gadoversetamide and Gadopentetate dimeglumine, establishing its equivalence to the comparator agent for hepatic MRI. nih.gov

Table 2: Comparative Efficacy of Gadoversetamide in Hepatic Lesion Characterization

| Efficacy Endpoint | Gadoversetamide (OptiMARK) | Gadopentetate dimeglumine (Magnevist) | Outcome |

| Confidence in Lesion Diagnosis | Equivalent | Equivalent | No statistically significant difference |

| Level of Conspicuity | Equivalent | Equivalent | No statistically significant difference |

| Lesion Border Delineation | Equivalent | Equivalent | No statistically significant difference |

Data derived from a Phase III comparative clinical trial in patients with liver pathology. nih.gov

Performance in Hepatobiliary System Evaluation

Gadoversetamide is classified as a non-specific, extracellular gadolinium-based contrast agent. radiopaedia.org Following intravenous administration, it distributes within the extracellular fluid space and is eliminated almost entirely by the kidneys through glomerular filtration. radiopaedia.org

This pharmacokinetic profile means that Gadoversetamide does not have a significant hepatobiliary-specific function. Unlike hepatocyte-specific contrast agents (e.g., Gadoxetate disodium), it is not actively taken up by hepatocytes or excreted into the biliary system. nih.gov Consequently, its performance in evaluating the hepatobiliary system is limited to the dynamic, vascular phases of imaging immediately following injection. It cannot be used for delayed hepatobiliary phase imaging, which is employed to assess hepatocyte function and visualize the biliary ducts.

Pediatric Neuroimaging Research

Research into the use of gadoversetamide in pediatric populations has focused on establishing its performance in enhancing magnetic resonance imaging (MRI) of the central nervous system (CNS).

An open-label, multicenter study was conducted to examine the safety and efficacy of gadoversetamide in 100 pediatric patients between the ages of 2 and 18 who were referred for a contrast-enhanced MRI of the CNS. nih.govtandfonline.com In this study, gadoversetamide was found to be safe and well-tolerated. nih.gov According to the site investigators, no moderate or serious adverse events related to the drug were observed. nih.govtandfonline.com Four patients (4%) experienced adverse events deemed likely related to the gadoversetamide injection, all of which were mild. nih.gov

The established safety and tolerability profile from studies in adults and children, combined with its utility for lesion enhancement, suggested a potential diagnostic benefit for gadoversetamide in pediatric patients with suspected CNS lesions. tandfonline.com The efficacy assessment from this study, based on evaluations by three independent, blinded readers, demonstrated that gadoversetamide significantly improved the level of lesion conspicuity and the confidence in diagnosis (p < 0.05). nih.govtandfonline.com

The diagnostic performance of gadoversetamide in pediatric neuroimaging was a key endpoint in clinical research. In a study of pediatric patients aged 2 to 18, the administration of gadoversetamide significantly enhanced the diagnostic capabilities of MRI for CNS lesions. nih.govtandfonline.com When compared with non-enhanced images, the use of gadoversetamide led to a statistically significant increase in both the accuracy and sensitivity of lesion detection (p < 0.05). nih.govtandfonline.com The study was designed to assess efficacy through several parameters, including diagnostic accuracy and the sensitivity and specificity of detecting lesions on pre-contrast images, post-contrast images, and a combined reading of both. nih.gov

Table 1: Summary of Gadoversetamide Efficacy in Pediatric Neuroimaging Data derived from an open-label, multicenter study of 100 pediatric patients (ages 2-18) with suspected CNS abnormalities.

| Efficacy Parameter | Finding | Statistical Significance | Source |

| Lesion Conspicuity | Significantly increased post-contrast | p < 0.05 | nih.govtandfonline.com |

| Diagnostic Confidence | Significantly increased post-contrast | p < 0.05 | nih.govtandfonline.com |

| Diagnostic Accuracy | Significantly increased compared to non-enhanced image | p < 0.05 | nih.govtandfonline.com |

| Lesion Detection Sensitivity | Significantly increased compared to non-enhanced image | p < 0.05 | nih.govtandfonline.com |

Comparative Efficacy Studies with Other Gadolinium-Based Contrast Agents

Gadoversetamide has been compared with other gadolinium-based contrast agents (GBCAs) in clinical trials to evaluate its relative diagnostic performance.

Pivotal Phase 3 clinical trials were conducted to directly compare the efficacy and safety of gadoversetamide (Gd-DTPA-BMEA, OptiMARK) with gadopentetate dimeglumine (Gd-DTPA, Magnevist) for MRI of the central nervous system. researchgate.netnih.gov These two multicenter, randomized, double-blind, parallel-group studies involved 395 patients with known or suspected CNS pathology. researchgate.netnih.gov The primary goal was to determine if gadoversetamide was equivalent to the established agent, gadopentetate dimeglumine, in this clinical setting. researchgate.netresearchgate.net The results showed that the two agents had comparable efficacy profiles. researchgate.netnih.gov

In the head-to-head comparative studies between gadoversetamide and gadopentetate dimeglumine, key efficacy endpoints included confidence in diagnosis and lesion conspicuity. researchgate.netnih.gov The blinded evaluation from these trials concluded that gadoversetamide and gadopentetate dimeglumine were equivalent with respect to these parameters. researchgate.netnih.gov

Another analysis of a double-blind study provided more detailed percentages on efficacy improvements. jodrugs.com

Confidence in Diagnosis: Improved in 70% of patients after receiving gadoversetamide and in 67% of patients after gadopentetate dimeglumine, when comparing pre- and post-contrast scans to pre-contrast images alone. jodrugs.com

Lesion Conspicuity: Improved in 41% of patients for gadoversetamide and 33% for gadopentetate dimeglumine. jodrugs.com

The evaluation of image quality in comparative studies focused on parameters like the delineation of lesion borders. In the pivotal Phase 3 trials comparing gadoversetamide and gadopentetate dimeglumine, both agents were found to be equivalent in providing clear border delineation for CNS lesions. researchgate.netnih.gov

Table 2: Comparative Efficacy of Gadoversetamide vs. Gadopentetate Dimeglumine in CNS Imaging Data derived from double-blind, comparative studies.

| Efficacy Parameter | Gadoversetamide (OptiMARK) | Gadopentetate Dimeglumine (Magnevist) | Conclusion | Source |

| Confidence in Diagnosis | 70% of patients showed improvement | 67% of patients showed improvement | Equivalent / Comparable | researchgate.netnih.govjodrugs.com |

| Lesion Conspicuity | 41% of patients showed improvement | 33% of patients showed improvement | Equivalent / Comparable | researchgate.netnih.govjodrugs.com |

| Lesion Border Delineation | 40% of patients showed improvement | 33% of patients showed improvement | Equivalent / Comparable | researchgate.netnih.govjodrugs.com |

Mentioned Chemical Compounds

| Chemical Name | Common Brand Name(s) |

| Gadoversetamide | OptiMARK |

| Gadopentetate dimeglumine | Magnevist |

| Gadodiamide (B1674392) | Omniscan |

| Gadoteridol | ProHance |

| Gadobutrol | Gadavist |

| Gadobenic acid / Gadobenate dimeglumine | MultiHance |

| Gadoxetic acid | Eovist, Primovist |

| Gadoteric acid / Gadoterate meglumine | Dotarem, Artirem |

| Gadopiclenol (B1258881) | Vueway, Elucirem |

| Voclosporin | Lupkynis |

Safety Profile and Adverse Event Research Beyond Nsf and Retention Specifics

Allergic and Hypersensitivity Reactions Research

Hypersensitivity reactions (HSRs) to GBCAs are a known, though relatively uncommon, class of adverse events. Research has sought to quantify their incidence and understand the underlying biological mechanisms.

Most acute adverse reactions are categorized as mild, with skin manifestations such as hives, rash, or itching being the most common symptoms. nih.govmriquestions.com A retrospective analysis of U.S. Food and Drug Administration (FDA) data from 2004 to 2009 reported a death rate unrelated to NSF of 0.19 per million doses for gadoversetamide. ajronline.org Severe, life-threatening anaphylactic reactions are rare, with an estimated incidence of 0.01% for GBCAs in general. nih.gov

Factors that may increase the risk of an immediate hypersensitivity reaction to GBCAs include a history of a previous reaction to a contrast agent and a history of other allergies. nih.govnih.gov

The mechanisms behind hypersensitivity reactions to GBCAs are not fully elucidated but are thought to involve both allergic (immunologically mediated) and non-allergic (physicochemical) pathways. researchgate.net

Several immunological mechanisms have been proposed:

IgE-Mediated Reactions: In some cases, particularly in immediate hypersensitivity reactions, evidence suggests a classic Type I, IgE-mediated allergic response. nih.govnih.gov This involves the production of specific IgE antibodies against the GBCA, which then bind to mast cells and basophils. Upon re-exposure, the agent cross-links these antibodies, triggering the release of histamine (B1213489) and other inflammatory mediators, leading to symptoms like urticaria, angioedema, and anaphylaxis. nih.gov

Direct Mast Cell Activation: GBCAs may directly stimulate mast cells and basophils to release mediators without the involvement of IgE antibodies. This non-specific degranulation can be related to the chemical structure and osmolality of the contrast agent. nih.gov

Other Pathways: Other potential mechanisms include the activation of the complement system, leading to the generation of anaphylatoxins (C3a and C5a) that can activate mast cells, and the generation of bradykinin. nih.govnih.gov Delayed hypersensitivity reactions, which occur more than an hour after administration, are thought to be T-cell mediated. mriquestions.com

Hematologic and Biochemical Alterations Research

Research into gadoversetamide has identified its potential to alter certain laboratory parameters, primarily through analytical interference rather than direct physiological effects.

While increases in serum iron and bilirubin (B190676) have been noted after administration of some GBCAs and attributed to mild hemolysis, studies investigating the interference of gadoversetamide with laboratory assays suggest that the observed effects are not secondary to red blood cell breakdown. oup.com Preclinical toxicology assessments in rats and dogs found no serious irreversible changes in any organs, and single and repeat-dose studies in neonatal rats did not identify any hematological abnormalities. fda.govresearchgate.net In vitro genotoxicity studies using human peripheral lymphocytes did find that gadoversetamide significantly increased chromosomal aberrations and sister chromatid exchanges, more so than the macrocyclic agent gadobutrol (B1674391). tandfonline.comnih.gov

Gadoversetamide, along with the structurally similar gadodiamide (B1674392), has been shown to cause clinically significant analytical interference in multiple common laboratory tests, particularly colorimetric assays. oup.comnih.govoup.com The mechanism is believed to involve the gadolinium ion (Gd³⁺) interacting with the chromophore used in the assay or competing with the analyte of interest (e.g., other divalent cations). nih.gov This interference can lead to falsely high or low results, potentially impacting clinical decision-making.

The effect is transient and most pronounced in samples taken shortly after administration of the contrast agent, with interference persisting for up to 100 minutes in some cases. nih.gov The interference is method-dependent, meaning not all assay types for a given analyte are affected. oup.comoup.com For instance, methods like inductively coupled plasma mass spectrometry (ICP-MS) and ion-selective electrodes for calcium measurement are not affected. nih.gov

| Analyte | Type of Interference | Assay Method(s) Affected | Reference(s) |

|---|---|---|---|

| Calcium | Negative (Falsely Low) | Colorimetric (o-cresolphthalein complexone - OCP) | oup.comoup.comnih.gov |

| Angiotensin-Converting Enzyme (ACE) | Negative (Falsely Low) | Colorimetric | oup.comnih.govscispace.com |

| Zinc | Negative (Falsely Low) | Colorimetric | oup.comnih.govscispace.com |

| Total Iron Binding Capacity (TIBC) | Positive (Falsely High) | Colorimetric (Ferrozine method) | oup.comnih.govscispace.com |

| Iron | Positive and Negative | Colorimetric (method-dependent) | oup.comoup.comscispace.com |

| Magnesium | Positive (Falsely High) | Colorimetric | oup.comscispace.com |

Reproductive and Developmental Toxicity Research

The potential for reproductive and developmental toxicity is a critical component of the preclinical safety assessment for any pharmaceutical agent. fda.govbirthdefectsresearch.org Such studies are typically conducted in animal models to identify any adverse effects on fertility, fetal development (teratogenicity), and postnatal growth and maturation.

For gadoversetamide, the FDA has assigned it to Pregnancy Category C, indicating that animal reproduction studies have shown an adverse effect on the fetus and there are no adequate and well-controlled studies in humans, but potential benefits may warrant use of the drug in pregnant women despite potential risks. drugs.com

A published toxicological assessment of gadoversetamide presented findings from preclinical animal studies:

Fertility and Postnatal Development: In rats, fertility, reproductive performance, and postnatal fetal development were reportedly not affected at doses up to 0.5 mmol/kg/day. researchgate.net

Teratogenicity: No teratogenicity was observed in studies with rats at doses up to 4.2 mmol/kg/day and in rabbits at doses up to 1.6 mmol/kg/day. researchgate.net

Regarding lactation, it is known that a very small amount of gadolinium-based contrast agents is excreted into breast milk (less than 0.04% of the administered dose in 24 hours). shields.com Furthermore, absorption of the agent from the infant's gut is poor (less than 1%). shields.com Consequently, the systemic dose absorbed by the infant is considered minimal, and no adverse effects have been reported. shields.combreastfeedingnetwork.org.uk The manufacturer of a similar GBCA recommends that women can choose to discontinue nursing for up to 72 hours after administration. drugs.com

Transplacental Passage of Gadolinium and Fetal Exposure

Gadolinium-based contrast agents (GBCAs), including gadoversetamide, are known to cross the placenta, which results in fetal exposure and subsequent retention of gadolinium. fda.govnih.gov Human data regarding the association between maternal GBCA administration and adverse fetal outcomes are limited and have been inconclusive. fda.govnih.gov Following maternal administration, contrast enhancement has been observed in the placenta and fetal tissues. fda.gov Due to the potential risks of gadolinium exposure to the developing fetus, regulatory guidance suggests that gadoversetamide should only be used during pregnancy if the diagnostic imaging is essential and cannot be postponed. fda.govnih.gov

Excretion into Breast Milk and Infant Exposure Considerations

Research into the excretion of GBCAs into breast milk indicates that only a very small fraction of the maternally administered dose reaches the infant. researchgate.netresearchgate.net Studies have consistently shown that less than 0.04% of the intravascular dose given to the mother is excreted into the breast milk within the first 24 hours. researchgate.netresearchgate.net Furthermore, the infant's gastrointestinal absorption of the ingested contrast medium is also minimal, estimated to be less than 1%. researchgate.net This results in an exceptionally low systemic dose absorbed by the infant, calculated to be less than 0.0004% of the initial dose administered to the mother. researchgate.netresearchgate.net While theoretical risks to the infant, such as direct toxicity or allergic sensitization, exist, they have not been reported in clinical practice. researchgate.netresearchgate.net Given the minute amount of gadolinium chelate that an infant would absorb from breast milk, available data suggest it is safe for the mother to continue breastfeeding after receiving a GBCA like gadoversetamide. fda.gov

| Parameter | Percentage / Finding |

|---|---|

| Maternal Dose Excreted into Breast Milk (24 hrs) | < 0.04% |

| Infant GI Absorption of Ingested GBCA | < 1% |

| Systemic Dose Absorbed by Infant (from Maternal Dose) | < 0.0004% |

Animal Studies on Reproductive and Developmental Outcomes

Animal studies have been conducted to evaluate the effects of gadoversetamide on reproductive and developmental outcomes. In studies with rats, administration during gestation at doses 10 times the human dose (based on body surface area) resulted in several effects on the fetuses, including reduced mean fetal weight, abnormal liver lobation, and delayed ossification and behavioral development. nih.gov These effects were noted in the presence of maternal toxicity and were not observed at a dose equivalent to the human dose. nih.gov In rabbits, gadoversetamide administration led to an increase in cardiovascular abnormalities in fetuses at doses 0.3 times the human dose; maternal toxicity was not observed at any dose in this study. nih.gov Further research in rats indicated that maternal and paternal administration of gadoversetamide at doses equivalent to the human dose resulted in reduced neonatal weights from birth through weaning. nih.gov

Drug-Drug Interaction Research